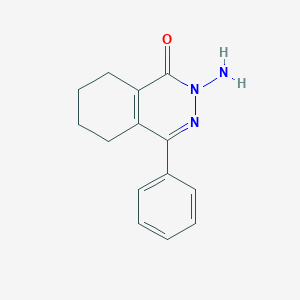
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is a heterocyclic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core with an amino group and a phenyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with phthalic anhydride or its derivatives, followed by the introduction of the phenyl group through various substitution reactions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino group and phenyl substituent can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phthalazinone oxides, while reduction can produce dihydrophthalazinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound with a similar core structure.
2-amino-4-phenyl-1(2H)-Phthalazinone: A related compound with a different substitution pattern.
5,6,7,8-tetrahydro-1(2H)-Phthalazinone: A derivative with a similar hydrogenation state.
Uniqueness
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl substituent makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)12-9-5-4-8-11(12)13(16-17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,15H2 |
InChI Key |
VJXZEHIWEMUXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














